4-{2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
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Overview
Description
4-[2-(4-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, an oxazole ring, and sulfonyl and chlorophenyl groups. Its molecular formula is C19H16Cl2N2O4S, and it has a molecular weight of 439.32 g/mol .
Preparation Methods
The synthesis of 4-[2-(4-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves several steps. One common method includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where the chlorophenyl group is introduced into the oxazole ring.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the oxazole ring through a sulfonation reaction.
Formation of the Morpholine Ring: Finally, the morpholine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[2-(4-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-(4-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[2-(4-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE can be compared with other similar compounds, such as:
4-(2-(2-CHLOROPHENYL)-4-(DIPHENYLPHOSPHORYL)-1,3-OXAZOL-5-YL)MORPHOLINE: This compound has a similar structure but includes a diphenylphosphoryl group instead of a methoxybenzenesulfonyl group.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE:
The uniqueness of 4-[2-(4-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O5S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-4-(4-methoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C20H19ClN2O5S/c1-26-16-6-8-17(9-7-16)29(24,25)19-20(23-10-12-27-13-11-23)28-18(22-19)14-2-4-15(21)5-3-14/h2-9H,10-13H2,1H3 |
InChI Key |
XQQSVDQASBRVHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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